molecular formula C13H22N5OP B14675666 P,P-Bis(1-aziridinyl)-N-(2-diethylamino-4-pyridyl)phosphine amide CAS No. 35981-55-6

P,P-Bis(1-aziridinyl)-N-(2-diethylamino-4-pyridyl)phosphine amide

Cat. No.: B14675666
CAS No.: 35981-55-6
M. Wt: 295.32 g/mol
InChI Key: QBBMSIHGKYMQDU-UHFFFAOYSA-N
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Description

Bis(1-aziridinyl)[(2-diethylamino-4-pyridyl)amino]phosphine oxide is a complex organophosphorus compound known for its unique chemical structure and versatile applications. This compound features aziridine rings, a diethylamino group, and a pyridyl group, all coordinated to a central phosphine oxide. Its structure imparts significant reactivity and functionality, making it valuable in various scientific and industrial fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(1-aziridinyl)[(2-diethylamino-4-pyridyl)amino]phosphine oxide typically involves the reaction of aziridine with a phosphine oxide precursor. The process often requires controlled conditions, including specific temperatures and pH levels, to ensure the correct formation of the aziridine rings and the attachment of the diethylamino and pyridyl groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process is designed to maximize yield and purity while minimizing by-products and waste. Advanced purification techniques, such as chromatography, are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Bis(1-aziridinyl)[(2-diethylamino-4-pyridyl)amino]phosphine oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher-order phosphine oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of Bis(1-aziridinyl)[(2-diethylamino-4-pyridyl)amino]phosphine oxide involves its interaction with molecular targets through its reactive aziridine rings and phosphine oxide group. These interactions can lead to the formation of covalent bonds with target molecules, altering their structure and function. The compound’s ability to participate in various chemical reactions makes it a versatile tool in modifying biological and chemical systems .

Comparison with Similar Compounds

Properties

CAS No.

35981-55-6

Molecular Formula

C13H22N5OP

Molecular Weight

295.32 g/mol

IUPAC Name

4-N-[bis(aziridin-1-yl)phosphoryl]-2-N,2-N-diethylpyridine-2,4-diamine

InChI

InChI=1S/C13H22N5OP/c1-3-16(4-2)13-11-12(5-6-14-13)15-20(19,17-7-8-17)18-9-10-18/h5-6,11H,3-4,7-10H2,1-2H3,(H,14,15,19)

InChI Key

QBBMSIHGKYMQDU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC=CC(=C1)NP(=O)(N2CC2)N3CC3

Origin of Product

United States

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